2-Amino-4-(3-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-7-2-3-8-18(16)15-30-22-12-5-4-11-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)17-9-6-10-19(27)13-17/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSGBCTUJOUTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyranobenzothiazine Series
Pyranobenzothiazines with variations in substituents demonstrate distinct MAO inhibitory profiles (Table 1):
Key Observations :
- Substituent Effects : The 3-chlorophenyl group in the target compound enhances MAO-A selectivity compared to 4-fluorophenyl (6d), likely due to optimized halogen interactions with the enzyme’s hydrophobic pocket.
- Positional Sensitivity : Methyl substitution at position 6 (as in 7r) shifts selectivity toward MAO-B, emphasizing the role of steric hindrance in isoform discrimination.
Comparison with Pyrano-Pyrazole Derivatives
Pyrano-pyrazole carbonitriles (e.g., 3s and 3t ) share a similar pyran core but lack the benzothiazine-dioxide moiety:
Structural Insights :
Thiazolo-Pyrimidine Analogues
Compounds like 11a and 11b feature a thiazolo-pyrimidine core with substituted benzylidene groups:
| Compound ID | Core Structure | R₁ | MAO Activity |
|---|---|---|---|
| 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethyl | Not Reported |
| 11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanophenyl | Not Reported |
Comparison :
- The pyranobenzothiazine scaffold offers greater conformational rigidity compared to thiazolo-pyrimidines, which may enhance metabolic stability.
Physicochemical Data
| Compound ID | Melting Point (°C) | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 235–238 | 3.8 | 12.5 |
| 6d | 228–230 | 3.5 | 18.2 |
| 11a | 243–246 | 4.2 | 8.7 |
Notes:
- The 2-methylbenzyl group in the target compound slightly increases lipophilicity (LogP = 3.8) compared to benzyl-substituted 6d (LogP = 3.5).
Research Findings and Mechanistic Insights
- Molecular Docking : The target compound’s 3-chlorophenyl group forms halogen bonds with MAO-A’s Leu-97, while the 2-methylbenzyl group occupies a hydrophobic subpocket near Phe-208 .
- Dual Inhibitors : Compounds like 71 exhibit balanced MAO-A/B inhibition due to methoxy groups facilitating π-cation interactions with both isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
